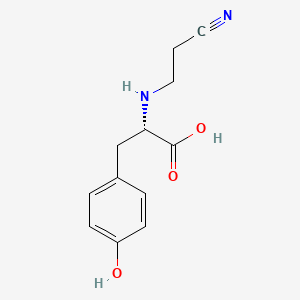
tyrosine, N-cyanoethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tyrosine, N-cyanoethyl- is a compound that has garnered interest in various fields of scientific research due to its unique chemical properties It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tyrosine, N-cyanoethyl- typically involves the reaction of L-tyrosine with acrylonitrile under specific conditions. The process generally includes the following steps:
Reaction with Acrylonitrile: L-tyrosine is reacted with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure tyrosine, N-cyanoethyl-.
Industrial Production Methods
In an industrial setting, the production of tyrosine, N-cyanoethyl- may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
tyrosine, N-cyanoethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may have different properties and applications.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
tyrosine, N-cyanoethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: tyrosine, N-cyanoethyl- is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which tyrosine, N-cyanoethyl- exerts its effects involves its interaction with various molecular targets and pathways. The cyanoethyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Cyanoethyl)-L-cysteine: Another amino acid derivative with a cyanoethyl group, used in similar applications.
N-(2-Cyanoethyl)-L-phenylalanine:
Uniqueness
tyrosine, N-cyanoethyl- is unique due to the presence of both the phenolic hydroxyl group and the cyanoethyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
10488-32-1 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.255 |
Nom IUPAC |
(2S)-2-(2-cyanoethylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H14N2O3/c13-6-1-7-14-11(12(16)17)8-9-2-4-10(15)5-3-9/h2-5,11,14-15H,1,7-8H2,(H,16,17)/t11-/m0/s1 |
Clé InChI |
JGVOTJVGVQNJIS-NSHDSACASA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NCCC#N)O |
Synonymes |
N-(2-Cyanoethyl)-L-tyrosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















